2-Chloro-4-phenyloxazole
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 2-Chloro-4-phenyloxazole often involves multi-step reactions, incorporating techniques like cyclization, bromination, substitution, and chlorination. For instance, a related compound, 2-Chloro-6-chloromethylbenzothiazole, was synthesized via a five-step reaction process including cyclization and chlorization (Zheng-hong, 2009).
Molecular Structure Analysis
Molecular structure analysis of compounds in the oxazole family typically involves techniques like NMR, IR, mass spectrometry, and X-ray crystallography. For example, the structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole was elucidated using these methods, revealing a V-shaped molecule stabilized by van der Waals interactions (Kayalvizhi et al., 2011).
Chemical Reactions and Properties
2-Chloro-4-phenyloxazole and related compounds participate in various chemical reactions due to their functional groups. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent in the transformation of pyrazolines to pyrazoles (Zolfigol et al., 2006).
Physical Properties Analysis
The physical properties of such compounds are often influenced by their molecular structures. For instance, the crystal cohesion in certain oxazole derivatives can be attributed to slip-stacked π-π interactions, which are a result of the coplanarity of the organic framework (Baltzer et al., 1996).
Chemical Properties Analysis
The chemical properties of oxazole derivatives like 2-Chloro-4-phenyloxazole are often studied using various spectroscopic methods. For example, the chromogenic properties of 2-(2-carbomethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole were analyzed, revealing solvatochromism and photochromism, indicative of the compound's responsive nature to different environmental conditions (Vetrova et al., 2020).
Scientific Research Applications
Chemical Synthesis and Structural Studies :
- Amino-acid Conjugates of Hapten : This study involves the synthesis and structural confirmation of amino-acid conjugates of a hapten related to 2-phenyloxazole-4-carboxylic acid, demonstrating its utility in chemical synthesis and structural analysis (Benoiton, Hudecz, & Chen, 2009).
- Fluorescent Molecular Probes : The synthesis, spectral properties, and use of fluorescent solvatochromic dyes based on 2,5-diphenyloxazoles, which incorporate a sulfonyl group at position 4 of the 2-phenyl ring, have been researched for potential biological applications (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).
Pharmacological and Biomedical Applications :
- Monoamine Oxidase Inhibition : A series of 2-phenyloxazoles bearing an amide group at position 4 were synthesized and evaluated as potential inhibitors of human recombinant monoamine oxidases, showing good selectivity toward the MAO-B isoform. This suggests potential applications in treating neurological disorders (Di Paolo et al., 2019).
Material Science and Chemistry :
- Synthesis of Functionalized Oxazoles : Research on the synthesis of various 2-phenyl-3,4-substituted oxazoles using 4-bis(methylthio)methylene-2-phenyloxazol-5-one as a template has implications for material science and organic chemistry (Misra & Ila, 2010).
- Corrosion Inhibition : The use of 2-butyl-hexahydropyrrolo[1,2-b][1,2]oxazole as a corrosion inhibitor for mild steel in acidic environments has been studied, indicating potential applications in materials protection and engineering (Moretti, Guidi, & Fabris, 2013).
Computational and Theoretical Studies :
- Quantum Mechanical Studies : A study on aromatic halogen-substituted bioactive sulfonamidobenzoxazole compounds, including those with phenyloxazole structures, has been conducted to investigate their potential light-harvesting properties, which could be relevant in designing novel inhibitor molecules and in applications like dye-sensitized solar cells (Mary et al., 2019).
Safety And Hazards
The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .
Future Directions
While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that 2-Chloro-4-phenyloxazole could potentially be explored further in various fields, including medicinal chemistry.
properties
IUPAC Name |
2-chloro-4-phenyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZRJXYIRGYIKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-phenyloxazole |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.